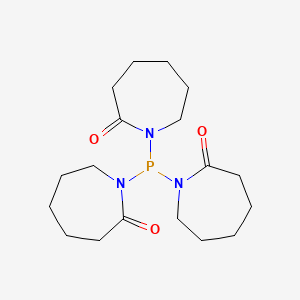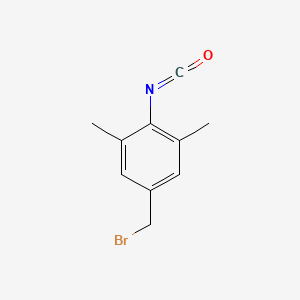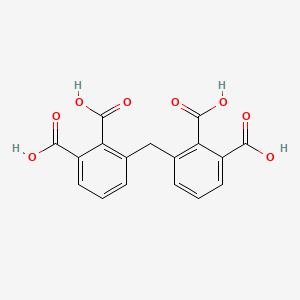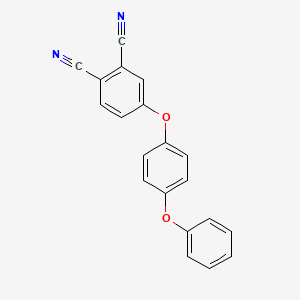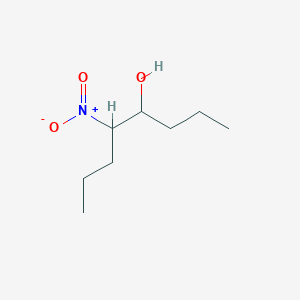
5-Nitrooctan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrooctan-4-ol is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) attached to the fifth carbon of an octane chain, with a hydroxyl group (-OH) on the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrooctan-4-ol can be achieved through several methods. One common approach involves the nitration of octan-4-ol. This process typically uses nitric acid (HNO3) as the nitrating agent in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitrooctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 5-Nitrooctan-4-one or 5-nitrooctanoic acid.
Reduction: 5-Amino-octan-4-ol.
Substitution: 5-Nitrooctan-4-chloride.
Wissenschaftliche Forschungsanwendungen
5-Nitrooctan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Nitrooctan-4-ol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound potentially useful as an antimicrobial agent. The hydroxyl group also plays a role in its reactivity and solubility, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrohexan-4-ol: Similar structure but with a shorter carbon chain.
5-Nitrodecane-4-ol: Similar structure but with a longer carbon chain.
4-Nitrooctan-3-ol: Nitro and hydroxyl groups on different positions.
Uniqueness
5-Nitrooctan-4-ol is unique due to its specific positioning of the nitro and hydroxyl groups, which influences its chemical reactivity and potential applications. The balance between hydrophobic and hydrophilic properties makes it versatile for various uses in research and industry.
Eigenschaften
CAS-Nummer |
132272-46-9 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5-nitrooctan-4-ol |
InChI |
InChI=1S/C8H17NO3/c1-3-5-7(9(11)12)8(10)6-4-2/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
SEICGYRRALKKBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CCC)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


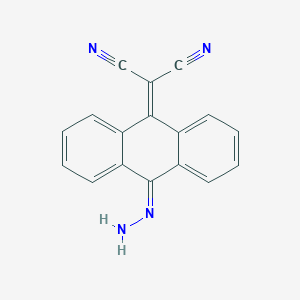
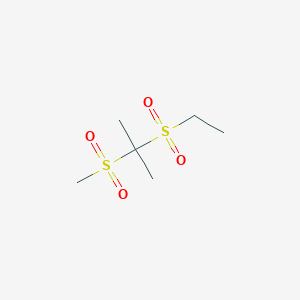
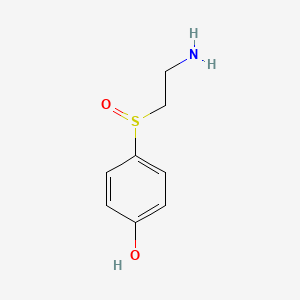

![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)

